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molecular formula C10H12FNO2 B8572312 2-(6-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)ethan-1-ol

2-(6-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)ethan-1-ol

Cat. No. B8572312
M. Wt: 197.21 g/mol
InChI Key: HZALMCDSUPOOCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05550125

Procedure details

145 ml of tetrahydrofuran are introduced into a 1 l reactor which is cooled with a mixture of ice and salt, and, under an argon atmosphere, 5.9 g (0.153 mol) of lithium aluminium hydride are added, followed by dropwise addition of 23.22 g (0.097 mol) of ethyl (±)-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-3-acetate dissolved in 145 ml of tetrahydrofuran, and the mixture is stirred for 2.5 h. The reactor is cooled with a mixture of cardice and acetone, 45 ml of water and 23 ml of 1N sodium hydroxide are added dropwise and stirring is continued for 0.5 h.
Quantity
5.9 g
Type
reactant
Reaction Step One
Name
ethyl (±)-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-3-acetate
Quantity
23.22 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
23 mL
Type
reactant
Reaction Step Three
Name
Quantity
45 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
145 mL
Type
solvent
Reaction Step Four
Quantity
145 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]1[CH:9]=[CH:10][C:11]2[O:16][CH2:15][CH:14]([CH2:17][C:18](OCC)=[O:19])[NH:13][C:12]=2[CH:23]=1.C(=O)=O.[OH-].[Na+]>O1CCCC1.O.CC(C)=O>[F:7][C:8]1[CH:9]=[CH:10][C:11]2[O:16][CH2:15][CH:14]([CH2:17][CH2:18][OH:19])[NH:13][C:12]=2[CH:23]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
5.9 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
ethyl (±)-6-fluoro-3,4-dihydro-2H-1,4-benzoxazine-3-acetate
Quantity
23.22 g
Type
reactant
Smiles
FC=1C=CC2=C(NC(CO2)CC(=O)OCC)C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Name
Quantity
23 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
45 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
145 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
145 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 2.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is cooled with a mixture of ice and salt
ADDITION
Type
ADDITION
Details
are added dropwise
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
is continued for 0.5 h.
Duration
0.5 h

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
FC=1C=CC2=C(NC(CO2)CCO)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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